molecular formula C9H11BrN4 B13920751 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B13920751
M. Wt: 255.11 g/mol
InChI Key: JDOLLXWISYVYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine is a versatile chemical intermediate based on the imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its broad-spectrum biological activities . This compound is specifically functionalized with a bromo substituent and an amine group, which serve as key handles for further synthetic modification via cross-coupling and functionalization reactions, making it a valuable building block for constructing more complex molecules for pharmaceutical research . The isopropyl group on the imidazole nitrogen can influence the compound's electronic properties and metabolic stability. Imidazo[4,5-b]pyridine derivatives have demonstrated significant pharmacological potential, including as antibacterial agents against pathogens like Bacillus cereus and Escherichia coli , and as core structures in anticancer , anti-inflammatory, and antiviral research . They are also investigated as corrosion inhibitors and in materials science . The research value of this compound lies in its utility as a precursor in Structure-Activity Relationship (SAR) studies and in the development of novel therapeutic agents targeting various diseases . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C9H11BrN4

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-3-propan-2-ylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C9H11BrN4/c1-5(2)14-4-12-6-3-7(10)13-9(11)8(6)14/h3-5H,1-2H3,(H2,11,13)

InChI Key

JDOLLXWISYVYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=CC(=NC(=C21)N)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of imidazo[4,5-c]pyridine derivatives such as 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine generally involves:

  • Starting from appropriately substituted pyridinylmethanol derivatives.
  • Employing a Lewis acid catalyst, typically Bi(OTf)3, to generate benzylic carbocations from benzylic alcohol precursors.
  • Utilizing nitriles as nucleophiles to form nitrilium ion intermediates.
  • Intramolecular cyclization involving the pyridine nitrogen to form the imidazo ring.
  • Subsequent functional group modifications to introduce the isopropyl and amino substituents.

Ritter-Type Reaction Catalyzed by Bi(OTf)3

A recent study demonstrated the use of Bi(OTf)3 combined with para-toluenesulfonic acid monohydrate (p-TsOH·H2O) as a catalytic system to efficiently convert pyridinylmethanol derivatives and nitriles into imidazo-fused pyridine analogs with moderate to excellent yields (up to 97%) under optimized conditions (Table 1).

Table 1. Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
Entry Bi(OTf)3 (mol %) p-TsOH·H2O (equiv) Acetonitrile (equiv) Solvent Ratio (DCE:MeCN) Yield (%)
1 5 5.0 - 1:1 42
2 5 5.0 - 0:1 76
3 0 5.0 - 0:1 13
6 5 5.0 15.0 - 86
7 5 5.0 30.0 - 88
9 5 7.5 15.0 - 97

Notes: The reaction concentration was 0.3 M; the reaction was conducted at 150 °C overnight in a sealed tube.

This catalytic system promotes the formation of benzylic carbocations from benzylic alcohols, which then react with nitriles to form nitrilium ions. These intermediates undergo intramolecular cyclization with the pyridine nitrogen, followed by rearomatization to yield the desired imidazo-fused products.

Substrate Scope and Functional Group Tolerance

The methodology tolerates various substituents on the pyridine ring, including methyl, chlorine, and bromine groups, with yields ranging from moderate to excellent (54% to 93%). Steric effects from ortho substituents can slightly reduce yields, but the reaction generally proceeds well with halogen substituents at meta positions (80% to 83% yield).

Moreover, different benzylic alcohol substituents, including isopropyl groups, can be accommodated, allowing for the synthesis of 3-isopropyl-substituted imidazo[4,5-c]pyridines. The amino group at the 4-position can be introduced via subsequent amination reactions or by starting from amino-substituted pyridine precursors.

Proposed Reaction Mechanism

The reaction proceeds via:

  • Activation of benzylic alcohol by Bi(OTf)3 and p-TsOH to form a benzylic carbocation.
  • Nucleophilic attack of the nitrile nitrogen on the carbocation to form a nitrilium ion.
  • Intramolecular nucleophilic attack by the pyridine nitrogen on the nitrilium ion, leading to cyclization.
  • Rearomatization to give the imidazo[4,5-c]pyridine core.

Side reactions can include nucleophilic addition of alcohols to nitrilium ions, leading to side products, but these can be minimized by optimizing reaction conditions.

Data Summary Table for Preparation of this compound

Step Reagents/Conditions Outcome/Yield Notes
Starting material preparation 6-Bromo-3-(hydroxymethyl)pyridine derivative Prepared via standard methods Precursor for cyclization
Cyclization Bi(OTf)3 (5 mol %), p-TsOH·H2O (7.5 equiv), MeCN (15 equiv), 150 °C, overnight Up to 97% yield Formation of imidazo ring
Isopropyl substitution Introduction via benzylic alcohol with isopropyl group or alkylation Moderate to high yield Substituent at 3-position
Amination Amino group introduction via amination or starting amino-substituted pyridine Variable yields Functionalization at 4-position

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Substituent Variations at Position 6

The bromine atom at position 6 distinguishes this compound from others in its class. Key comparisons include:

Compound Position 6 Substituent Biological Activity (TLR7) Key Findings Reference
Target Compound Bromine Moderate (inferred) Bromine’s electronegativity and size may balance steric and electronic effects.
1-Benzyl-2-butyl-6-(furan-3-yl)-1H-imidazo[4,5-c]pyridin-4-amine (23e) Furan-3-yl Inactive Bulky aryl groups at C6 often abolish TLR7 activity.
6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine (CAS 213913-89-4) Chlorine Not reported Smaller halogens like chlorine may reduce steric hindrance but alter binding.
7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine (2) Iodine Not reported Larger halogens like iodine may enhance stability but reduce solubility.

Insights :

  • Bromine’s intermediate size and electronegativity may optimize TLR7 binding compared to smaller (Cl) or bulkier (aryl, I) substituents.
  • Aryl groups at C6 (e.g., furan, thiophene) generally render compounds inactive, whereas N6-benzyl derivatives retain TLR7 specificity .

Substituent Variations at Position 3 (N3)

The isopropyl group at N3 is compared to other alkyl/aryl substitutions:

Compound N3 Substituent Biological Activity (TLR7) Key Findings Reference
Target Compound Isopropyl Moderate (inferred) Isopropyl’s hydrophobicity may enhance membrane permeability.
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine Benzyl (N1), Butyl (C2) Moderate Benzyl at N1 and butyl at C2 optimize TLR7 activity in parent structures.
3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)... (21f) Piperazinyl-methyl Kinase inhibition Bulky N3 substituents (e.g., piperazinyl) redirect activity to kinase targets.

Insights :

  • N3 substitutions influence conformational stability and target selectivity. Isopropyl may offer a balance between hydrophobicity and steric demand.
  • Benzyl or butyl groups at adjacent positions (N1/C2) enhance TLR7 activity, suggesting substituent positioning is critical .

Substituent Variations at Position 4 (N4)

The primary amine at N4 is essential for activity:

Compound N4 Substituent Biological Activity (TLR7) Key Findings Reference
Target Compound -NH2 Moderate (inferred) Free amine crucial for hydrogen bonding with TLR6.
N4-Acyl/alkyl derivatives Acyl/alkyl Inactive Substitutions (e.g., acetyl, methyl) abrogate TLR7 activity.
1,6-Dibenzyl-2-butyl... (23g) Benzyl Inactive Bulky N4 substituents disrupt binding.

Insights :

  • The primary amine at N4 is non-negotiable for TLR7 agonism, likely due to interactions with the receptor’s binding pocket .

Physico-Chemical and Pharmacokinetic Properties

Data from analogous compounds suggest trends:

Property Target Compound (Inferred) 1-Benzyl-2-butyl-6-Cl (Parent) 7-Phenyl Derivative (3a)
Molecular Weight ~280 g/mol 299.8 g/mol 211.3 g/mol
Solubility Moderate in DMSO/MeOH Soluble in DMSO Soluble in DMSO/CHCl3
LogP (Predicted) ~2.5 3.1 1.8
TLR7 EC50 Not reported 0.5 µM Inactive

Notes:

  • Bromine at C6 may slightly increase molecular weight and lipophilicity compared to chlorine or hydrogen .
  • Solubility challenges are common due to the aromatic core, but polar substituents (e.g., amine) improve aqueous compatibility .

Biological Activity

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound with notable structural features, including a fused imidazole and pyridine ring system. Its molecular formula is C₉H₁₁BrN₄, and it has a molecular weight of 255.11 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structural characteristics of this compound significantly influence its biological activity. The presence of a bromine atom at the sixth position and an isopropyl group at the third position enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₁₁BrN₄
Molecular Weight255.11 g/mol
LogP2.3569
TPSA56.73 Ų
H-Acceptors4
H-Donors1

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating potential as an inhibitor of cell proliferation.

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth.
    • An IC50 value (the concentration required to inhibit cell growth by 50%) was reported to be lower than that of standard anticancer agents, indicating higher potency in certain cases .
  • Mechanism of Action :
    • The mechanism involves modulation of specific signaling pathways related to cancer cell survival and proliferation.
    • Interaction studies suggest that the compound binds effectively to key receptors and enzymes involved in tumor growth regulation.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Inhibition Studies :
    • The compound showed activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties.
    • Notably, it demonstrated activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
  • Biofilm Formation :
    • It was found to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus, which is crucial for preventing chronic infections .

Study 1: Anticancer Efficacy

A research study evaluated the anticancer effects of this compound on human cancer cell lines (e.g., HEPG2, MCF7). The results indicated that the compound significantly reduced cell viability with an IC50 value lower than established chemotherapeutics.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of the compound against Escherichia coli and Staphylococcus epidermidis. It revealed that this compound had MIC values comparable to leading antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.